2-Ethoxynicotinic Acid
Overview
Description
2-Ethoxynicotinic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid, where an ethoxy group replaces one of the hydrogen atoms on the pyridine ring.
Mechanism of Action
Target of Action
It is derived from nicotinic acid, also known as niacin or vitamin b3 . Niacin is known to perform a number of functions in the body through various mechanisms .
Mode of Action
Its parent compound, niacin, can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
The pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions .
Pharmacokinetics
Understanding the pharmacokinetic and pharmacodynamic characteristics of drugs can help determine the best treatment strategy for drug-related toxicity .
Result of Action
Niacin plays a vital role in maintaining efficient cellular function .
Action Environment
The metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxynicotinic acid typically involves the ethylation of nicotinic acid. One common method is the reaction of nicotinic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is often subjected to distillation and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Ethoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases and as an anti-inflammatory agent
Comparison with Similar Compounds
Nicotinic Acid:
2-Methoxynicotinic Acid: Another derivative of nicotinic acid with a methoxy group instead of an ethoxy group.
3-Pyridinecarboxylic Acid: A structural isomer with different substitution patterns on the pyridine ring
Uniqueness: 2-Ethoxynicotinic acid is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-ethoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMJQQOMGWGGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371293 | |
Record name | 2-Ethoxynicotinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35969-54-1 | |
Record name | 2-Ethoxynicotinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxypyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-ethoxynicotinic acid contribute to the formation of complex structures with copper(II) ions?
A1: this compound acts as a versatile ligand in coordination chemistry due to its ability to bind metal ions through its carboxylate group and nitrogen atom. In the reported studies, 2-ENA forms complexes with copper(II) ions, resulting in diverse structural motifs. For example, in the presence of phenanthroline, 2-ENA forms a mononuclear complex with a coordinated water molecule and nitrate ion []. The carboxylate group of 2-ENA can bridge copper ions, leading to the formation of ladder-like chains in the presence of 4,4′-bipyridine [].
Q2: What is the influence of the carboxylate geometry of this compound on the resulting copper(II) complexes?
A2: The geometry of the carboxylate group in 2-ENA plays a crucial role in dictating the final structure of the copper(II) complexes. When compared with 4,5-dihydroxybenzene-1,3-disulfonic acid, another carboxylate ligand, 2-ENA leads to the formation of distinct hydrogen bonding patterns and ultimately different 3D motifs within the crystal structures []. This highlights how subtle differences in ligand geometry can significantly impact the supramolecular assembly of metal-organic frameworks.
Q3: Are there any insights into the magnetic properties of copper(II) complexes incorporating this compound?
A3: Magnetic studies on a dinuclear copper(II) complex containing 2-methoxynicotinic acid, a close analogue of 2-ENA, revealed overall antiferromagnetic interactions between the adjacent copper(II) ions []. While not directly investigated in the provided literature, it's plausible that similar magnetic behavior might be observed in copper(II) complexes incorporating 2-ENA due to the similarities in their coordination modes and bridging capabilities. Further research is needed to confirm this hypothesis.
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